1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid
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Overview
Description
1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzene ring fused to a thiazine ring, with a carboxylic acid group and two oxygen atoms attached to the sulfur atom, giving it a 1,1-dioxide configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonic acid with chloroacetic acid in the presence of a base, leading to the formation of the benzothiazine ring. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent oxidation to introduce the 1,1-dioxide functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the sulfur dioxide group to a sulfide or sulfoxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of enzyme inhibitors and probes for biological studies.
Medicine: The compound has shown potential as an antimicrobial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Similar in structure but lacks the carboxylic acid group.
1,2,4-benzothiadiazine-3-carboxylic acid: Similar but may have different substitution patterns on the benzene ring.
1,2,5-thiadiazine-1,1-dioxide: Contains a different arrangement of nitrogen and sulfur atoms in the ring.
Uniqueness
1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a carboxylic acid group and a 1,1-dioxide configuration. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1891163-86-2 |
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Molecular Formula |
C9H9NO4S |
Molecular Weight |
227.2 |
Purity |
95 |
Origin of Product |
United States |
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